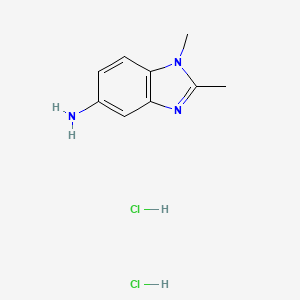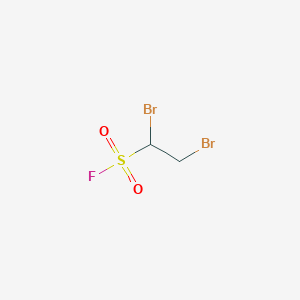
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid
Übersicht
Beschreibung
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is an organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes an acetylamino group attached to a phenoxy ring, and a methyl-propionic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-aminophenol and 2-methyl-propionic acid.
Acetylation: The 3-aminophenol undergoes acetylation using acetic anhydride to form 3-acetylamino-phenol.
Etherification: The 3-acetylamino-phenol is then reacted with 2-methyl-propionic acid chloride in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetylamino moiety, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of N-acetyl-3-nitrophenoxy-2-methyl-propionic acid.
Reduction: Formation of 2-(3-Amino-phenoxy)-2-methyl-propionic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The phenoxy ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
2-(3-Amino-phenoxy)-2-methyl-propionic acid: Lacks the acetyl group, which may affect its reactivity and interaction with biological targets.
2-(3-Acetylamino-phenoxy)-acetic acid: Similar structure but with a different acid moiety, which can influence its solubility and reactivity.
Uniqueness: 2-(3-Acetylamino-phenoxy)-2-methyl-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-(3-acetamidophenoxy)-2-methylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-9-5-4-6-10(7-9)17-12(2,3)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGZRJUYUOURGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide](/img/structure/B3033474.png)


![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)
![2-Chloro-1-(3,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-1(2H)-yl)ethan-1-one](/img/structure/B3033485.png)


![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3033497.png)
